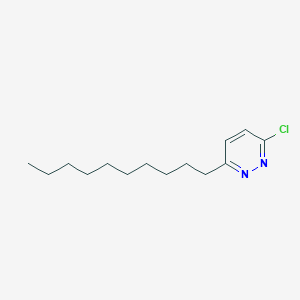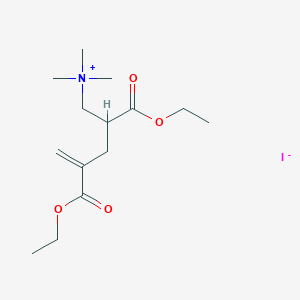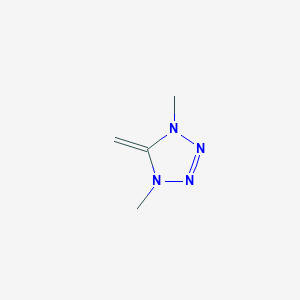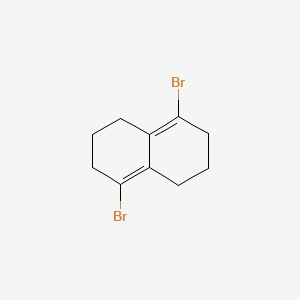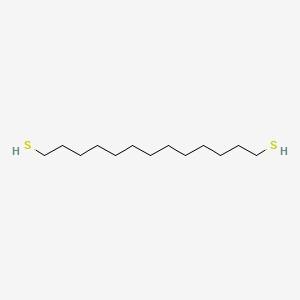
Tridecane-1,13-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecane-1,13-dithiol: is an organosulfur compound characterized by the presence of two thiol (−SH) functional groups at the first and thirteenth positions of a tridecane backbone. This compound is part of the dithiol family, which is known for its unique chemical properties and reactivity due to the presence of thiol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecane-1,13-dithiol can be synthesized through various methods. One common approach involves the oxidation of tridecane-1,13-dicarboxylic acid or its esters using specific oxidizing agents . Another method includes the ring-opening reaction of condensation products of furfural and acetone with trifluoromethanesulfonic salt, followed by saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tridecane-1,13-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers and thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tridecane-1,13-dithiol is used as a reagent in organic synthesis, particularly in the formation of thioethers and thioesters. It also serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is utilized in the study of redox reactions and thiol-disulfide exchange processes. It is also investigated for its potential therapeutic applications due to its ability to interact with biological thiols.
Industry: In industrial applications, this compound is used as a corrosion inhibitor and as an additive in lubricants and polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of tridecane-1,13-dithiol involves its thiol groups, which can undergo redox reactions to form disulfides. This interconversion between thiol and disulfide forms plays a crucial role in various biochemical processes, including protein folding and cellular redox homeostasis . The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2-dithiol: An aromatic dithiol with thiol groups on adjacent carbon atoms.
Propane-1,3-dithiol: A simple aliphatic dithiol with thiol groups on the first and third carbon atoms.
Dimercaprol: A dithiol used in chelation therapy for heavy metal poisoning.
Uniqueness: Tridecane-1,13-dithiol is unique due to its long aliphatic chain and the positioning of thiol groups at the terminal positions. This structure imparts distinct chemical properties and reactivity compared to other dithiols, making it valuable in specific applications such as corrosion inhibition and redox studies .
Eigenschaften
CAS-Nummer |
152996-46-8 |
|---|---|
Molekularformel |
C13H28S2 |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
tridecane-1,13-dithiol |
InChI |
InChI=1S/C13H28S2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 |
InChI-Schlüssel |
CITYNMLIOBJLMN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCS)CCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
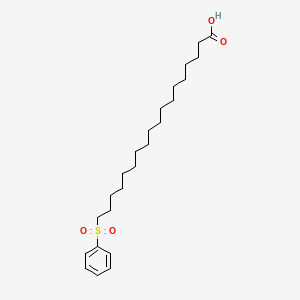
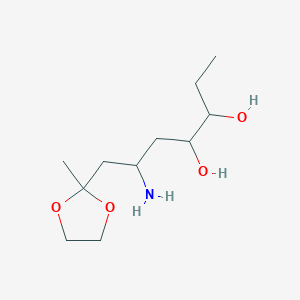

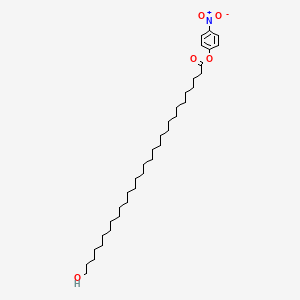
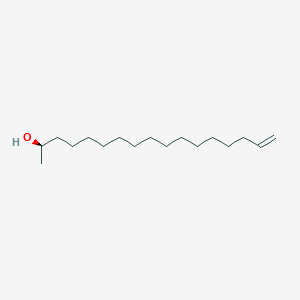
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
